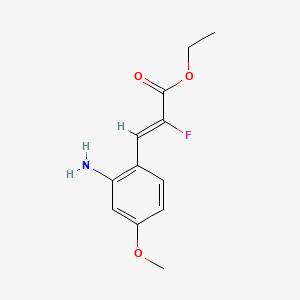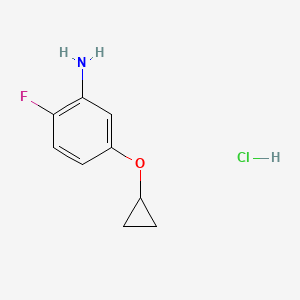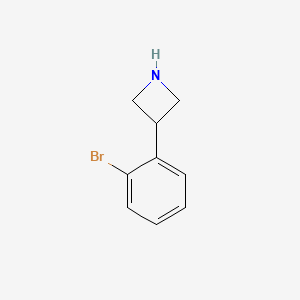
3-(2-Bromophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)azetidine: is a chemical compound with the following IUPAC name: 3-(2-bromobenzyl)azetidine hydrochloride . Its molecular formula is C10H12BrN·HCl with a molecular weight of approximately 262.58 g/mol . This compound belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(2-bromophenyl)azetidine. One common method involves the reaction of 2-bromobenzaldehyde with an aziridine precursor, followed by reduction to form the azetidine ring . The specific synthetic steps and conditions may vary depending on the desired purity and yield.
Industrial Production Methods: While there is no widely recognized industrial-scale production method for this compound, research laboratories often synthesize it for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity: 3-(2-Bromophenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: Reduction of the azetidine ring can lead to different derivatives.
Cyclization Reactions: Intramolecular reactions can form larger ring structures.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the azetidine ring.
Cyclization: Acidic conditions promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the azetidine ring could yield amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Although not widely used industrially, it could find applications in materials science or drug development.
Mécanisme D'action
The exact mechanism by which 3-(2-bromophenyl)azetidine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 3-(2-bromophenyl)azetidine is relatively unique due to its specific substitution pattern, it shares similarities with other azetidine derivatives, such as 2-(3-bromophenyl)azetidine . These compounds may have overlapping reactivity and applications.
Propriétés
Formule moléculaire |
C9H10BrN |
|---|---|
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
3-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
Clé InChI |
DPTFMVJMOFNVTN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


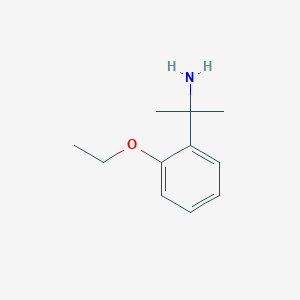

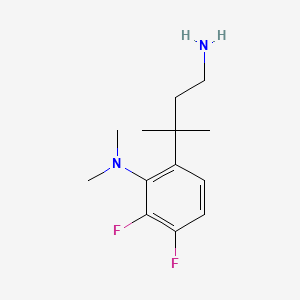
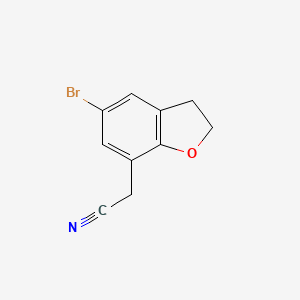
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
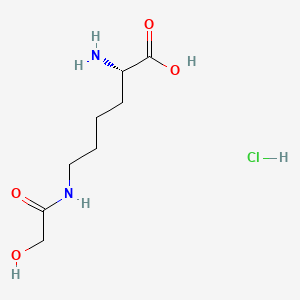
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
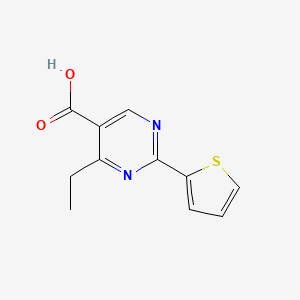
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
